Aurantia
Overview
Description
Aurantia, derived from the dried unripe fruit of Citrus aurantium LIt has been used in traditional medicine for centuries, particularly in Asia, for its therapeutic effects on the digestive system and other health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurantia can be extracted from Citrus aurantium L. using various methods. One common method is steam distillation, which involves heating the plant material to release volatile compounds. Another method is solvent extraction, where solvents like ethanol are used to dissolve and extract the active components .
Industrial Production Methods: In industrial settings, supercritical fluid extraction (SFE) is often employed. This method uses supercritical carbon dioxide to extract essential oils and other compounds from the plant material. SFE is preferred for its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Aurantia undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have distinct pharmacological properties .
Scientific Research Applications
Aurantia has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: this compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has been studied for its potential in treating gastrointestinal disorders, cardiovascular diseases, and as an anti-inflammatory agent.
Industry: this compound is used in the food and cosmetics industries for its flavoring and aromatic properties
Mechanism of Action
Aurantia is often compared with other compounds derived from Citrus aurantium L., such as naringin, hesperidin, and synephrine. While these compounds share some pharmacological properties, this compound is unique in its broader range of biological activities and its higher content of certain bioactive flavonoids .
Comparison with Similar Compounds
Properties
IUPAC Name |
azanium;[2,4,6-trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-ylidene]azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N7O12.H3N/c13-11-8(18(28)29)3-7(17(26)27)10(12(11)19(30)31)9-5(15(22)23)1-4(14(20)21)2-6(9)16(24)25;/h1-3,7H;1H3/q-1;/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQHNKWHKUALED-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=[N-])C(=C(C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N8O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33012-29-2 | |
Record name | Aurantia | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium 2,4,6-trinitrophenyl-N-(2,4,6-trinitrocyclohexa-2,5-dien-1-ylidene)amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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